molecular formula C21H27N3O2 B13218907 Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13218907
M. Wt: 353.5 g/mol
InChI Key: FHHPYNCUYTZGQK-UHFFFAOYSA-N
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Description

Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (hereafter referred to as the "target compound") is a spirocyclic diazaspiro derivative featuring a benzyl ester and a 1-ethylpyrrole substituent. Its molecular formula is C23H29N3O2 (calculated from analogs in –5). The 2,7-diazaspiro[3.5]nonane scaffold confers conformational rigidity, while the ethyl-pyrrole and benzyl ester groups modulate lipophilicity and bioavailability. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) targets, as diazaspiro scaffolds are known to interact with sigma receptors and metabolic enzymes .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

benzyl 3-(1-ethylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C21H27N3O2/c1-2-23-11-8-18(14-23)19-21(16-22-19)9-12-24(13-10-21)20(25)26-15-17-6-4-3-5-7-17/h3-8,11,14,19,22H,2,9-10,12-13,15-16H2,1H3

InChI Key

FHHPYNCUYTZGQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

Preparation Methods

Preparation of the Spirocyclic Core

Methodology:

The core spirocyclic framework, 2,7-diazaspiro[3.5]nonane , can be synthesized via cyclization of suitable diamine precursors. An effective route involves:

Research Findings:

Reaction Step Reagents & Conditions Yield Notes
Cyclization Diamine precursor + base (e.g., potassium carbonate) in acetonitrile at 70°C ~90% Efficient formation of the core scaffold
Hydrogenation Pd(OH)₂ catalyst in methanol under H₂ at 55 psi, 35°C 80–85% Converts intermediates to saturated spirocyclic amines

Functionalization with Benzyl and Pyrrole Moieties

Method A: Nucleophilic Substitution & Coupling

  • The benzyl group can be introduced via esterification or amidation of the spirocyclic amine with benzyl chloroformate or benzyl halides.
  • The pyrrole derivative, specifically 1-ethyl-1H-pyrrol-3-yl , can be attached through nucleophilic substitution at the nitrogen or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Method B: Direct Assembly via Multi-Component Reactions

  • Recent literature suggests that multi-component reactions involving pyrrole derivatives, benzyl halides, and spirocyclic intermediates under catalytic conditions can produce the target compound efficiently.

Research Data:

Method Reagents & Conditions Yield Advantages
Esterification Benzyl chloroformate, base (e.g., triethylamine), in dichloromethane at room temperature 75–85% Simple, high yield
Cross-Coupling Palladium catalysis with pyrrol-3-yl boronic acid derivatives 70–80% High selectivity, scalable

Optimized Reaction Conditions and Data Summary

Step Reagents Solvent Temperature Yield (%) References
Core formation Diamines + base Acetonitrile 70°C 90 Patent CN102659678B
Hydrogenation Pd(OH)₂ Methanol 35°C, 55 psi H₂ 80–85 Patent CN102659678B
Benzyl esterification Benzyl chloroformate Dichloromethane Room temp 75–85 Patent CN102659678B
Pyrrole coupling Pyrrol-3-yl boronic acid Toluene/DMF 80°C 70–80 Literature reports

Notable Research Findings and Innovations

  • Scale-up potential: The method described in patent CN102659678B emphasizes a streamlined process with fewer reaction steps, high yield (~70.7%), and readily available raw materials, making it suitable for industrial production.
  • Green chemistry considerations: Use of less hazardous reagents such as hydrogen peroxide or mCPBA for oxidation steps, avoiding inflammable reagents like nitromethane.
  • Catalysis: Palladium-based catalysis plays a central role in both hydrogenation and coupling reactions, improving efficiency and selectivity.

Summary of Key Preparation Methods

Method Description Advantages Limitations
Cyclization of diamines Formation of spirocyclic core via nucleophilic cyclization High yield, scalable Requires specific precursors
Hydrogenation Saturation of intermediates Efficient reduction Catalyst cost
Esterification Introduction of benzyl group Simple, high yield Possible over-alkylation
Cross-coupling Attachment of pyrrole derivative High selectivity Catalyst sensitivity

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the pyrrole ring or other parts of the molecule.

    Substitution: Common in modifying the benzyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrrole Ring

a) Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 2060040-57-3)
  • Structural Difference : The ethyl group in the target compound is replaced with a 2-methylpropyl (isobutyl) group.
  • Impact :
    • Increased steric bulk (molecular weight: 381.51 g/mol vs. ~379 g/mol for the target compound) may reduce membrane permeability but enhance receptor binding specificity .
    • Higher lipophilicity (logP increased by ~0.5 units) could improve CNS penetration but decrease aqueous solubility.
b) PF-6870961 (Metabolite of PF-5190457)
  • Structural Difference : The benzyl ester is replaced with a tert-butyl ester, and the pyrrole moiety is substituted with a pyrimidine-indene system.
  • Impact: Tert-butyl esters are more resistant to esterase hydrolysis, enhancing metabolic stability compared to benzyl esters .

Modifications on the Diazaspiro Scaffold

a) Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 252720-36-8)
  • Structural Difference : The pyrrole substituent is replaced with a ketone (oxo) group.
  • Impact: Loss of aromaticity reduces interactions with hydrophobic binding pockets.
b) tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4)
  • Structural Difference: An amino group replaces the ethyl-pyrrole substituent.
  • Impact: The amino group enables salt formation (e.g., HCl salts in ), improving solubility. Enhanced basicity may facilitate interactions with acidic residues in sigma-1 receptors .

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Key Properties Reference
Target Compound Benzyl ~379 Moderate metabolic lability, high logP
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate tert-Butyl 226.32 Enhanced metabolic stability, lower logP
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate Benzyl (oxalate salt) N/A Improved crystallinity, aqueous solubility
  • Key Insight : Benzyl esters are prone to enzymatic cleavage, making them suitable for prodrug designs, while tert-butyl esters are preferred for in vivo stability .

Pharmacological Comparisons

a) Sigma Receptor Ligands
  • Compounds with 2,7-diazaspiro[3.5]nonane scaffolds, such as 4b and 5b (), exhibit divergent functional profiles: 4b: Acts as a sigma-1 antagonist (Ki = 12 nM). 5b: Displays partial agonist activity (EC50 = 50 nM).

Biological Activity

Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex heterocyclic compound characterized by its unique diazaspiro[3.5]nonane core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N3O2C_{23}H_{31}N_{3}O_{2} with a molecular weight of 381.5 g/mol. The compound features a benzyl group, a pyrrole ring substituted with an ethyl group, and a carboxylate moiety. Its structural complexity contributes to its diverse chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight381.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds in the diazaspiro series have demonstrated the ability to inhibit specific enzymes, which may play a role in their therapeutic effects.
  • Receptor Interactions : The unique structure suggests potential interactions with various biological receptors, which could lead to pharmacological effects such as anti-inflammatory or immunomodulatory actions.
  • Chemical Reactivity : The functional groups present allow for various chemical transformations (e.g., hydrolysis and oxidation), potentially leading to biologically active metabolites.

Potential Therapeutic Applications

Research indicates that compounds containing the diazaspiro[3.5]nonane framework may have applications in treating conditions related to:

  • Chemokine Receptor Modulation : Compounds in this class have been linked to regulating chemokine receptors such as CCR3 and CCR5, which are significant in HIV infection and inflammatory diseases .
  • Neuropharmacology : The pyrrole ring's presence suggests potential neuroactive properties, which could be explored for neurodegenerative diseases or psychiatric disorders.

Study 1: Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of diazaspiro structures exhibited significant inhibition of fatty acid amide hydrolase (FAAH), suggesting potential use in pain management and inflammation control .

Study 2: Chemokine Receptor Interaction

Research indicated that certain diazaspiro derivatives could modulate chemokine receptor activity, providing insights into their role in treating HIV/AIDS and other inflammatory conditions .

Table 2: Summary of Biological Activities

Compound TypeBiological ActivityReference
Diazaspiro DerivativesEnzyme inhibition (FAAH)Bioorganic Letters
Chemokine Receptor ModulatorsCCR3/CCR5 modulationPatent CN102659678B
Neuroactive CompoundsPotential neuropharmacological effectsLiterature Review

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